

Toxicological Profile of Dichlorodifluoromethane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dichlorodifluoromethane*

Cat. No.: *B179400*

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Introduction

Dichlorodifluoromethane (CCl_2F_2), commonly known as CFC-12 or Freon-12, is a chlorofluorocarbon that has seen widespread use as a refrigerant and aerosol propellant.^[1] While its impact on the ozone layer has led to a phase-out under the Montreal Protocol, understanding its toxicological profile remains crucial for assessing risks from historical and ongoing exposures, as well as for providing a comparative baseline for the safety assessment of replacement compounds. This technical guide provides a comprehensive overview of the toxicological studies on **dichlorodifluoromethane**, with a focus on quantitative data, detailed experimental methodologies, and elucidated mechanisms of toxicity.

Acute and Subchronic Toxicity

Dichlorodifluoromethane generally exhibits low acute and subchronic toxicity.^[2] The primary effects observed at high concentrations are central nervous system depression and asphyxia due to the displacement of oxygen.^{[3][4]}

Quantitative Data for Acute and Subchronic Inhalation Exposure

| Species | Exposure Concentration (ppm) | Exposure Duration | Effects Observed | Reference |
|-------------------------|------------------------------|---|--|-----------|
| Human | 200,000 | 30 minutes | Eye, pulmonary, and liver effects | [3] |
| Human | 10,000 | 2.5 hours | 7% reduction in standardized psychomotor scores | [4] |
| Human | 1,000 | 8 hours/day, 5 days/week for 17 exposures | No untoward subjective responses or abnormal physiological responses of lungs or heart | [4] |
| Rat | 800,000 (80 pph) | 30 minutes | LC50 | [3] |
| Mouse | 760,000 (76 pph) | 30 minutes | LC50 | [3] |
| Rabbit | 800,000 (80 pph) | 30 minutes | LC50 | [3] |
| Guinea Pig | 800,000 (80 pph) | 30 minutes | LC50 | [3] |
| Rat | 100,000, 200,000, 400,000 | Not specified | Acceleration of heart rate, no EKG abnormalities | [5] |
| Dog, Monkey, Guinea Pig | 200,000 | 7-8 hours/day, 5 days/week for up to 12 weeks | Tremors and ataxia in dogs and monkeys; nasal irritation in guinea pigs | [6] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted to assess the carcinogenic potential of **dichlorodifluoromethane**. Overall, it is not classifiable as a human carcinogen (Group 3) by the International Agency for Research on Cancer (IARC).[7]

Quantitative Data for Chronic Inhalation Exposure and Carcinogenicity

| Species | Strain | Exposure Concentration (ppm) | Exposure Duration | Key Findings | Reference |
|---------|----------------|------------------------------|--|-----------------------------|-----------|
| Rat | Sprague-Dawley | 1,000 or 5,000 | 4 hours/day, 5 days/week for 104 weeks | No exposure-related cancers | [5] |
| Mouse | Swiss | 1,000 or 5,000 | 4 hours/day, 5 days/week for 78 weeks | No exposure-related cancers | [5] |

Experimental Protocol: Inhalation Carcinogenicity Bioassay (Maltoni et al., 1988)

The carcinogenicity of **dichlorodifluoromethane** was evaluated in Sprague-Dawley rats and Swiss mice.[5]

Carcinogenicity Bioassay Workflow

Genotoxicity

Dichlorodifluoromethane has been evaluated in a range of in vitro and in vivo genotoxicity assays. The available data suggest it is not genotoxic.

Summary of Genotoxicity Studies

| Assay Type | System | Metabolic Activation | Result | Reference |
|--------------------------|--|----------------------|----------|---------------------|
| Reverse Mutation | Salmonella typhimurium (TA1535, TA98, TA1537, TA100) | With and without | Negative | [6] |
| Reverse Mutation | Escherichia coli (WP2uvrA) | With and without | Negative | [6] |
| Gene Mutation | Chinese Hamster Ovary (CHO) HGPRT | With and without | Negative | [6] |
| Cell Transformation | BHK21 cells | With | Negative | [6] |
| Dominant Lethal Mutation | Charles River Rats (F3B generation) | In vivo | Negative | [6] |
| Mutation Rate | Neurospora crassa | With 50% oxygen | Positive | [6] |
| Mutagenicity | Tradescantia | Not specified | Negative | [6] |

Experimental Protocol: Ames Test (Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagenic properties of chemical substances.

Ames Test Experimental Workflow

Cardiac Sensitization

A significant toxicological concern for many halogenated hydrocarbons, including **dichlorodifluoromethane**, is cardiac sensitization. This phenomenon involves an increased

sensitivity of the myocardium to the arrhythmogenic effects of epinephrine (adrenaline).[8][9]
[10]

Quantitative Data for Cardiac Sensitization

| Species | Exposure Concentration (%) | Exposure Duration | Epinephrine Challenge | Outcome | Reference |
|---------|----------------------------|-------------------|-----------------------|---|-----------|
| Dog | 7.0 | 30 seconds | Yes | No sensitization | [8] |
| Dog | 13.5 | 30 seconds | Yes | 2 out of 7 dogs showed sensitization (one cardiac arrest) | [8] |
| Dog | 2.5 | 5 minutes | Yes | No sensitization | [8] |
| Dog | 5.0 | 5 minutes | Yes | 5 out of 12 dogs showed sensitization | [8] |

Experimental Protocol: Cardiac Sensitization in Dogs (Reinhardt et al., 1971)

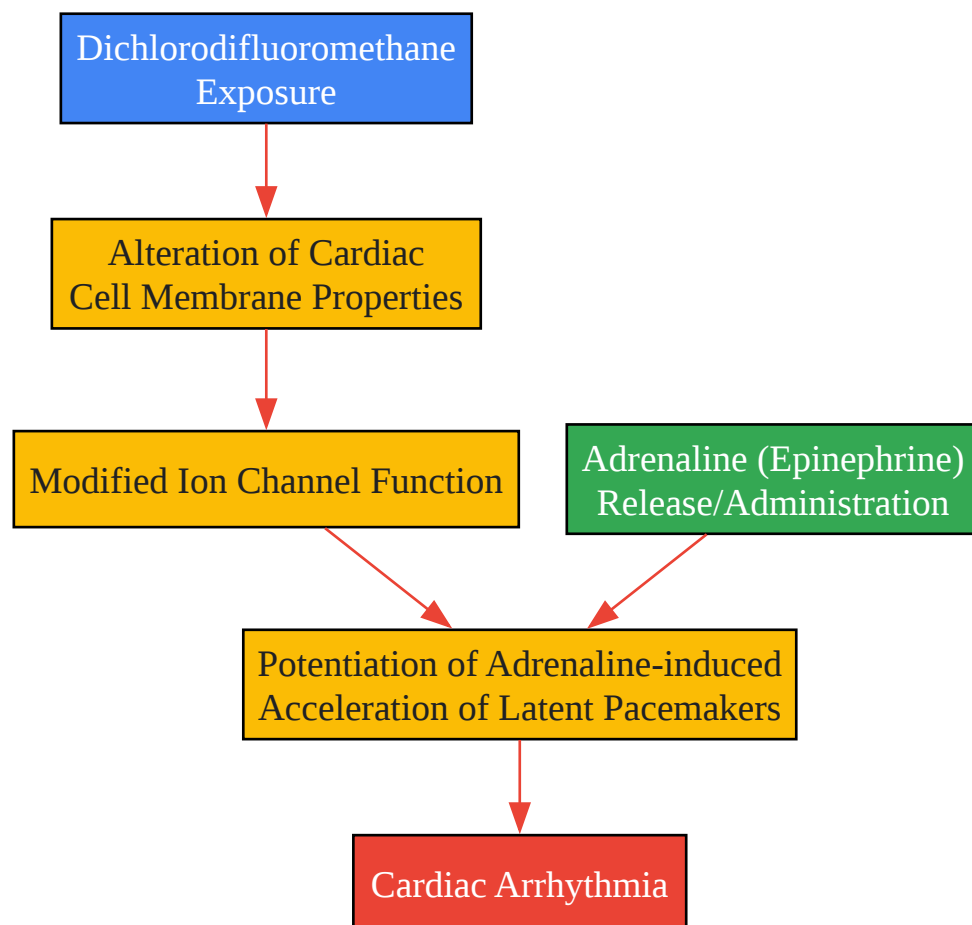
The standard protocol for assessing cardiac sensitization potential involves exposing an animal, typically a dog, to the test substance and then challenging it with an injection of epinephrine.[8]

Cardiac Sensitization Experimental Workflow

Proposed Mechanism of Cardiac Sensitization

While a detailed signaling pathway for **dichlorodifluoromethane**-induced cardiac sensitization is not fully elucidated, a proposed mechanism involves its effects on cardiac cell membranes. [11] It is suggested that **dichlorodifluoromethane** may alter the physical properties of the lipid bilayer, thereby affecting the function of ion channels and potentiating the arrhythmogenic

effects of adrenaline.[11] This can lead to an acceleration of latent pacemakers in Purkinje fibers, contributing to the development of arrhythmias.[11]



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Proposed Mechanism of Cardiac Sensitization

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of **dichlorodifluoromethane** is limited. One three-generation study in rats reported no effects, but detailed data from this study are not readily available.[12]

Conclusion

Dichlorodifluoromethane possesses low acute and chronic toxicity, and the evidence does not support it being a carcinogen or a genotoxic agent. The primary toxicological concern is cardiac sensitization at high concentrations, a phenomenon characterized by an increased

susceptibility to adrenaline-induced arrhythmias. The proposed mechanism for this effect involves the disruption of cardiac cell membrane function. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to provide more comprehensive data on its reproductive and developmental effects. This information is critical for a complete understanding of the risks associated with **dichlorodifluoromethane** and for the development of safer alternatives.

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